5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan
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Overview
Description
5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan is a chemical compound with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol . It is also known by other synonyms such as decan-5-amine and 2-methyl-2-azatricyclo[3.3.1.13,7]decan .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H18N2 . The exact structure would require more specific information or a detailed analysis which is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular weight of 166.26 g/mol and its molecular formula, C10H18N2 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Transition-State Mimicry and Twisted Amides
The most reactive amide as a transition-state mimic
The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to 5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan, demonstrates its significance as a mimic for the transition state in enzyme-catalyzed cis-trans rotamer interconversion of amides. This process is crucial for peptide and protein folding and function. The compound showcases a unique stabilization of the amide group, providing insights into peptide bond formation and protein structure (Komarov et al., 2015).
Synthesis and structural insights
Another study focuses on the synthesis, structure, and reactions of 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, revealing its properties as a twisted amide. This research sheds light on the basic and nucleophilic nature of the amino group attached to the compound, offering a pathway for creating twisted enamines and potential applications in synthetic chemistry (Kirby et al., 2001).
Antiarrhythmic Activity and Theoretical Insights
Antiarrhythmic activity
The compound 5-Amino-exo-3-azatricyclo[5.2.1.02,6]decan-4-one has been synthesized and characterized for its antiarrhythmic activity. This research not only contributes to our understanding of the compound's pharmacological potential but also highlights the importance of such compounds in developing new therapeutics (Gorpinchenko et al., 2005).
Theoretical insights into structure and reactivity
A study providing theoretical insights into the structure, bonding, and reactivity of Kirby's tetrafluoroboric acid salts of twisted amides, including compounds structurally related to this compound, offers valuable information on the importance of ion-pair interactions. This research contributes to the understanding of the molecular architecture and reactivity of such compounds, potentially guiding the design of novel molecules with specific functions (Pandey, 2015).
Properties
IUPAC Name |
2-methyl-2-azatricyclo[3.3.1.13,7]decan-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-12-8-2-7-3-9(12)6-10(11,4-7)5-8/h7-9H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYCZFNOYBIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1CC(C3)(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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